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Compound of Interest

Compound Name: (+)-Galanthamine

Cat. No.: B192826 Get Quote

Introduction

(+)-Galanthamine is a tertiary alkaloid used for the symptomatic treatment of mild to moderate

dementia of the Alzheimer's type.[1][2] It acts as a reversible, competitive acetylcholinesterase

inhibitor, enhancing cholinergic function by increasing the concentration of acetylcholine in the

brain.[1][3] Extended-release (ER) formulations of galantamine offer the clinical advantage of

once-daily administration, which can improve patient compliance and lead to a more stable

plasma concentration profile, potentially reducing side effects.[4] This document provides

detailed application notes and protocols for the formulation development of extended-release

(+)-Galanthamine hydrobromide capsules, focusing on a pelletization technique.

Preformulation Studies
Prior to formulation, a series of preformulation studies are essential to characterize the active

pharmaceutical ingredient (API), (+)-Galanthamine Hydrobromide, and its compatibility with

selected excipients.

1.1. API Characterization

A thorough characterization of the API is the foundational step in formulation development.
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Parameter Method Specification

Description Visual Inspection
White to almost white

powder[3]

Solubility Equilibrium Solubility Method Sparingly soluble in water[3]

Melting Point Thiele's Tube Method 269 – 270°C[4]

Loss on Drying (%LOD) Moisture Analyzer (105°C) NMT 1.0%

1.2. Excipient Compatibility Studies

Drug-excipient compatibility is critical for ensuring the stability and performance of the final

dosage form. Thermal and spectroscopic analyses are key methods for this evaluation.

Excipients Method Observation

Ethylcellulose, HPMC, PEO FTIR, DSC

No significant interaction

observed, indicating

compatibility.[5]

Formulation Development
The development of extended-release galantamine capsules often involves a multi-step

process of creating drug-loaded pellets with a subsequent functional coating to control the drug

release.

2.1. Materials
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Component Function

(+)-Galanthamine Hydrobromide Active Pharmaceutical Ingredient

Sugar Spheres (#20/#25) Inert core for pelletization[6]

Hypromellose (HPMC) Binder, film-former[7]

Ethylcellulose Extended-release coating polymer[3][6]

Polyethylene Glycol (PEG 6000) Plasticizer[6]

Diethyl Phthalate Plasticizer[8]

Isopropyl Alcohol Solvent

Purified Water Solvent

2.2. Manufacturing Process

The manufacturing process can be broken down into three main stages: drug coating,

extended-release coating, and capsule filling.
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Figure 1. Experimental workflow for formulation development.

Experimental Protocols
3.1. Protocol for Drug Coating
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Preparation of Drug Coating Solution:

Accurately weigh the required quantities of (+)-Galanthamine HBr and other ingredients.

[6]

Dissolve the weighed (+)-Galanthamine HBr and remaining water-soluble ingredients in

purified water in one beaker.[6]

In a separate beaker, dissolve the remaining ingredients in isopropyl alcohol.[6]

Mix the two solutions while stirring continuously at 1600–1900 RPM with a mechanical

stirrer until a clear solution is obtained.[6]

Drug Coating Process:

Load accurately weighed sugar spheres (#20/#25) into the bowl of a fluid bed coater

(FBC).[6]

Coat the sugar spheres with the prepared drug coating solution using a bottom spray

(Wurster) method.[6]

Dry the drug-coated pellets and sift them through a #20/#25 mesh.[6]

3.2. Protocol for Extended-Release Coating

Preparation of Extended-Release (ER) Coating Solution:

In separate beakers, take the required quantities of purified water and isopropyl alcohol.[6]

Dissolve accurately weighed amounts of Ethylcellulose MP 50 and PEG 6000 in the

isopropyl alcohol and purified water, respectively.[6]

Mix the two solutions with continuous stirring at 1600–1900 RPM using a mechanical

stirrer until a clear solution is achieved.[6]

ER Coating Process:

Load the previously prepared drug-loaded pellets into the FBC bowl.[6]
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Apply the ER coating solution onto the pellets using the bottom spray Wurster method.[6]

Dry the ER-coated pellets and sift them through a #20/#25 mesh.[6]

3.3. Protocol for Capsule Filling

Fill the final extended-release pellets into hard gelatin capsules of the appropriate size using

an automated capsule filling machine to achieve the target dosage strength (e.g., 8 mg, 16

mg, 24 mg).[4]

In-Vitro Dissolution Testing
In-vitro dissolution testing is a critical quality control test to ensure the desired extended-

release profile.
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Prepare Dissolution Medium
(pH 6.5 Phosphate Buffer)

Set up USP Type II Apparatus
(Paddle, 50 rpm, 37±0.5°C)

Place one capsule in each vessel

Withdraw samples at specified time points

Filter the samples (0.45 µm nylon filter)

Analyze samples by UV-Vis Spectrophotometry or HPLC

Calculate Cumulative Drug Release (%)
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Figure 2. In-vitro dissolution testing workflow.

4.1. Dissolution Parameters
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Parameter Condition

Apparatus USP Type II (Paddle)[9]

Dissolution Medium 900 mL of pH 6.5 phosphate buffer[9]

Agitation Speed 50 rpm[2]

Temperature 37 ± 0.5°C

Sampling Times 1, 2, 4, 8, 12, 16, 20, 24 hours

4.2. Protocol for Dissolution Study

Preparation of pH 6.5 Phosphate Buffer:

Dissolve 5.3g of disodium hydrogen orthophosphate in 1 liter of water and adjust the pH to

6.50 with dilute orthophosphoric acid.[6]

Dissolution Test Procedure:

Place 900 mL of the dissolution medium in each vessel of the USP Type II apparatus and

equilibrate to 37 ± 0.5°C.[9]

Place one capsule in each vessel.

Start the apparatus at 50 rpm.[2]

At predetermined time intervals, withdraw an aliquot of the sample from each vessel.

Filter the samples through a 0.45 µm nylon filter.[6]

Analyze the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at

289 nm or HPLC).[4][10]

Calculate the cumulative percentage of drug released at each time point.

4.3. Representative Dissolution Data
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The following table presents a summary of in-vitro dissolution data for a developed formulation

(F7) compared to a reference listed drug (RLD).

Time (hours)
Formulation F7 Cumulative
% Drug Release

RLD Cumulative % Drug
Release

1 15 18

4 45 48

8 75 78

12 90 92

24 98 99

Note: Data is representative and based on findings where formulation F7 was found to be

pharmaceutically equivalent to the reference drug, with a similarity factor (f2) of 96.[9]

Stability Studies
To ensure the quality, safety, and efficacy of the developed formulation throughout its shelf life,

stability studies are conducted under accelerated conditions.

5.1. Protocol for Accelerated Stability Study

Package the optimized formulation of (+)-Galanthamine HBr ER capsules in a suitable

container.

Store the packaged capsules at accelerated stability conditions of 40 ± 2°C and 75 ± 5%

relative humidity (RH) for 6 months.[6]

At specified time points (e.g., 1, 2, 3, and 6 months), withdraw samples and evaluate them

for physical appearance, drug content, and in-vitro drug release.[6]

Compare the results with the initial data of the optimized batch.[6]

5.2. Stability Data Summary
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The optimized formulation (F7) was found to be stable under accelerated conditions, with no

significant changes observed in the evaluated parameters.[6][9]

Parameter Initial 1 Month 3 Months 6 Months

Drug Content

(%)
99.8 99.6 99.5 99.2

Drug Release at

24h (%)
98.0 97.8 97.5 97.1

Conclusion
The formulation of extended-release (+)-Galanthamine capsules using a pelletization

technique with an ethylcellulose-based functional coating is a viable approach to achieve a

once-daily dosing regimen. The protocols outlined in this document provide a comprehensive

guide for researchers and scientists in the development and evaluation of such a dosage form.

Careful control of the manufacturing process and in-vitro dissolution testing are critical to

ensure product quality and performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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